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Compound of Interest

Compound Name: 2-Chloropyridine

Cat. No.: B119429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
chloropyridine (C₅H₄ClN), a crucial intermediate in pharmaceutical and agrochemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 2-chloropyridine.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The

chemical shifts are influenced by the electronic environment of the protons.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-6 ~8.39 dd
J(H6,H5) = 4.8,

J(H6,H4) = 2.0

H-4 ~7.64 ddd

J(H4,H5) = 7.98,

J(H4,H3) = 7.41,

J(H4,H6) = 2.0

H-3 ~7.32 ddd

J(H3,H4) = 7.41,

J(H3,H5) = 4.83,

J(H3,H6) = 0.88

H-5 ~7.23 dt

J(H5,H4) = 7.98,

J(H5,H6) = 4.8,

J(H5,H3) = 0.97

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

spectrometer frequency.[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C-2 ~152

C-6 ~149

C-4 ~139

C-3 ~127

C-5 ~123

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

[2][3]
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation. The key IR absorption bands for 2-chloropyridine are

summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 C-H stretch (aromatic) Medium

~1580, 1460, 1420 C=C and C=N ring stretching Strong

~1150 C-H in-plane bending Medium

~1080 C-Cl stretch Strong

~750 C-H out-of-plane bending Strong

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat

liquid, KBr pellet).[4][5][6]

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a molecule.

m/z Relative Intensity (%) Assignment

113 100 [M]⁺ (Molecular ion, ³⁵Cl)

115 32 [M+2]⁺ (Molecular ion, ³⁷Cl)

78 ~50 [M-Cl]⁺

51 ~30 [C₄H₃]⁺

Note: The presence of the M+2 peak at approximately one-third the intensity of the molecular

ion peak is characteristic of a compound containing one chlorine atom.[2][7][8]
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Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A solution of 2-chloropyridine is prepared by dissolving approximately

10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (0 ppm).

Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or 500 MHz

spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a

proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-chloropyridine, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is also recorded and subtracted from the

sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-chloropyridine in a volatile solvent (e.g.,

methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or

through a gas chromatograph (GC-MS).
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Ionization: Electron ionization (EI) is a common method for volatile compounds like 2-
chloropyridine. In EI, the sample is bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-chloropyridine.

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

2-Chloropyridine

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Chemical Shifts,
Coupling Constants

Absorption Bands

m/z Ratios,
Fragmentation Pattern

Molecular Structure
Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b119429?utm_src=pdf-body
https://www.benchchem.com/product/b119429?utm_src=pdf-body
https://www.benchchem.com/product/b119429?utm_src=pdf-body
https://www.benchchem.com/product/b119429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for spectroscopic analysis of 2-chloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

